

# An In-depth Technical Guide to 5-Chlorophthalide: Properties, Reactivity, and Applications

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## Compound of Interest

Compound Name: **5-Chloroisobenzofuran-1(3H)-one**

Cat. No.: **B2563724**

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## Introduction

5-Chlorophthalide, systematically known as 5-chloro-2-benzofuran-1(3H)-one, is a halogenated derivative of phthalide. This compound serves as a crucial building block in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. Its utility stems from the reactive lactone ring and the influence of the chloro substituent on the aromatic system. This guide provides a comprehensive overview of the physical and chemical properties of 5-Chlorophthalide, its characteristic reactivity, and essential safety information for laboratory handling.

## Compound Identification and Physical Properties

A solid at room temperature, 5-Chlorophthalide's physical characteristics are foundational to its handling, storage, and application in synthetic protocols. While extensive experimental data is not broadly published, the key identification parameters and some known physical properties are summarized below.

Property	Value	Reference
Chemical Name	5-Chloroisobenzofuran-1(3H)-one	<a href="#">[1]</a>
CAS Number	54109-03-4	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	168.58 g/mol	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[2]</a>
Storage	Sealed in a dry place at room temperature	<a href="#">[2]</a> <a href="#">[3]</a>

Further experimental determination of properties such as melting point, boiling point, and solubility in a range of organic solvents is recommended for specific process development. For the related compound 4-Chlorophthalide, it is noted to be a white to light yellow solid soluble in organic solvents like ethanol and acetone, with limited solubility in water<sup>[4]</sup>. It is reasonable to expect similar solubility behavior for 5-Chlorophthalide.

## Spectral Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 5-Chlorophthalide. Below is a summary of the expected spectral characteristics based on its structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the lactone ring. The aromatic protons will exhibit splitting patterns (doublets, triplets, or multiplets) characteristic of a substituted benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the chloro and carbonyl groups. The two methylene protons (-CH<sub>2</sub>-) are diastereotopic and are expected to appear as a singlet or a pair of doublets.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the lactone will be observed at a

characteristic downfield chemical shift. The aromatic carbons will appear in the aromatic region, with their specific shifts influenced by the chlorine substituent. The methylene carbon will be found in the aliphatic region of the spectrum.

## Infrared (IR) Spectroscopy

The IR spectrum of 5-Chlorophthalide will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically appearing in the region of 1760-1800  $\text{cm}^{-1}$ . Other significant absorptions will include C-H stretching from the aromatic and methylene groups, C=C stretching from the aromatic ring, and C-O stretching of the ester functionality.

## Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak ( $M^+$ ) corresponding to the molecular weight of 5-Chlorophthalide. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with the  $(M+2)^+$  peak having an intensity of approximately one-third of the  $M^+$  peak, reflecting the natural abundance of the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes. Fragmentation patterns will likely involve the loss of CO,  $\text{CO}_2$ , and the chlorine atom.

## Chemical Reactivity and Synthetic Utility

The chemical behavior of 5-Chlorophthalide is primarily dictated by the electrophilic nature of the carbonyl carbon within the lactone ring and the chemistry of the substituted aromatic ring.

## Reactivity of the Lactone Ring

The lactone functionality is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Under basic or acidic conditions, the lactone ring of 5-Chlorophthalide can be hydrolyzed to yield 2-(hydroxymethyl)-5-chlorobenzoic acid. The reaction is typically carried out by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

### Experimental Protocol: General Hydrolysis of Phthalides

- Dissolve the phthalide derivative in a suitable organic solvent (e.g., THF, ethanol).

- Add an aqueous solution of a strong base (e.g., 2M NaOH).
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to a pH of ~2.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.
- Purify the product by recrystallization or column chromatography.

Reaction with primary or secondary amines results in the opening of the lactone ring to form the corresponding amides. This reaction is a valuable tool for introducing amide functionalities into a molecular scaffold.

Grignard reagents are potent nucleophiles that readily attack the carbonyl group of the lactone. Typically, this reaction proceeds with the addition of two equivalents of the Grignard reagent. The initial nucleophilic attack opens the lactone ring to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol upon acidic workup<sup>[5][6][7][8]</sup>. This reaction is instrumental in the synthesis of certain pharmaceutical compounds<sup>[5]</sup>.

#### Experimental Workflow: Grignard Reaction with a Phthalide Derivative

Caption: A generalized workflow for the reaction of a phthalide with a Grignard reagent.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 5-Chlorophthalide. It is designated with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation<sup>[2]</sup>.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

#### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

#### Personal Protective Equipment (PPE):

- Wear protective gloves, clothing, and eye/face protection.
- Work in a well-ventilated area or use a fume hood.

## Applications in Drug Development and Organic Synthesis

5-Chlorophthalide is a valuable intermediate in the synthesis of various target molecules. Its utility is exemplified by its role as a precursor in the synthesis of pharmaceutically active compounds. For instance, phthalide derivatives are key components in the synthesis of the antidepressant citalopram<sup>[5]</sup>. The ability to functionalize both the lactone ring and the aromatic ring makes 5-Chlorophthalide a versatile scaffold for creating diverse chemical libraries for drug discovery.

## Conclusion

5-Chlorophthalide is a key synthetic intermediate with a rich and versatile chemistry centered around its reactive lactone functionality. A thorough understanding of its physical properties, spectral characteristics, and reactivity is essential for its effective utilization in research and development. While some specific experimental data remains to be broadly published, the

information provided in this guide, based on its known characteristics and the behavior of analogous compounds, offers a solid foundation for scientists and professionals working with this important chemical building block.

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